molecular formula C14H19BrN2O2S B2970447 1-(4-Bromothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2309231-79-4

1-(4-Bromothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2970447
CAS No.: 2309231-79-4
M. Wt: 359.28
InChI Key: WXOMIYHCEBPSGQ-UHFFFAOYSA-N
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Description

1-(4-Bromothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that features a bromothiophene moiety, an oxolane ring, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The bromothiophene and diazepane intermediates can be coupled using carbonylation reactions, often facilitated by catalysts such as palladium complexes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane
  • 1-(4-Methylthiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Uniqueness

1-(4-Bromothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2S/c15-11-8-13(20-10-11)14(18)17-4-1-3-16(5-6-17)12-2-7-19-9-12/h8,10,12H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOMIYHCEBPSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CS2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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